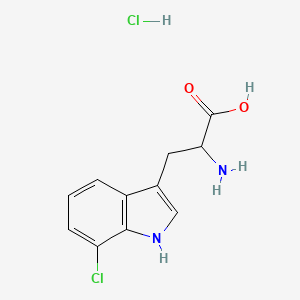

2-aMino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride)

Description

Historical Development of Halogenated Tryptophan Research

The systematic investigation of halogenated tryptophan derivatives began with the discovery of flavin-dependent halogenases in the mid-1990s. In 1995, researchers led by Dairi identified tryptophan 7-halogenase (PrnA) from Lechevalieria aerocolonigenes, marking the first enzyme capable of regioselective chlorination of tryptophan at the 7-position of its indole ring. This breakthrough challenged prior assumptions that halogenation in biological systems occurred exclusively through non-specific haloperoxidases.

Structural elucidation of PrnA in 2005 revealed a 10 Å tunnel connecting flavin adenine dinucleotide (FAD) and tryptophan binding sites, proposing a mechanism where hypochlorous acid (HOCl) forms at the FAD site and migrates to chlorinate the substrate. Parallel work on RebH, a homologous halogenase from the rebeccamycin biosynthetic pathway, demonstrated its ability to produce 7-chlorotryptophan with over 50 catalytic turnovers, cementing enzymatic halogenation as a viable alternative to traditional chemical methods. These discoveries laid the foundation for understanding 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) biosynthesis.

Academic Significance Within Halogenated Amino Acid Studies

7-Chlorotryptophan derivatives serve as critical intermediates in over 5,000 halogenated natural products with pharmaceutical relevance. As the biosynthetic precursor to antibiotics like pyrrolnitrin (via Pseudomonas fluorescens) and antitumor agents such as rebeccamycin, this compound exemplifies how halogenation enhances bioactivity. The enzyme’s strict regioselectivity for the 7-position, achieved through precise positioning of lysine residues (e.g., Lys79 in PrnA) that polarize the HOCl intermediate, has become a model system for studying electrophilic aromatic substitution in biological contexts.

Comparative studies with other halogenated amino acids reveal unique properties:

This table highlights 7-chlorotryptophan’s dominance in natural product biosynthesis, driven by evolutionary optimization of flavin-dependent halogenases.

Evolution of 7-Chlorotryptophan Research Methodologies

Early chemical synthesis routes for 7-chlorotryptophan suffered from low yields (<5%) due to competing indole ring substitutions, prompting a shift toward enzymatic approaches. The 2005 reconstitution of RebH/RebF systems in Escherichia coli enabled in vitro production with 90% regioselectivity, though initial titers remained below 100 mg/L.

Breakthroughs in metabolic engineering between 2015–2021 addressed these limitations:

- Flavin reductase optimization : Co-expression of Fre reductase with PrnA increased FADH~2~ recycling efficiency by 3.2-fold.

- Halogenase engineering : Directed evolution of RebH produced variants (e.g., RebH-K79Q) with 40% higher activity toward tryptophan.

- Host strain development : Using Corynebacterium glutamicum Trp − auxotrophs increased titers to 1.2 g/L 7-chlorotryptophan in 2-L bioreactors.

Modern workflows integrate cryo-electron microscopy for halogenase structure determination and machine learning to predict optimal reaction conditions. A 2023 study achieved 6.19 g/L violacein (a 7-chlorotryptophan derivative) via multi-omic strain optimization, demonstrating the compound’s industrial scalability. These advances position 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) as a benchmark for studying enzymatic halogenation mechanisms and biosynthesis pathway engineering.

Properties

IUPAC Name |

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2.ClH/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16;/h1-3,5,9,14H,4,13H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKGSISAZLLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.

Formation of the Amino Acid: The 7-chloroindole is then subjected to a Mannich reaction, where it reacts with formaldehyde and a secondary amine to form the corresponding aminoalkylated product.

Hydrolysis: The intermediate product is hydrolyzed to yield 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the chlorination and Mannich reaction steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various quinonoid structures.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Amino-substituted indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Neurotransmitter Studies

Due to its structural similarity to other biologically active compounds, 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) is often used in studies related to neurotransmitter activity. It may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This interaction suggests potential applications in understanding neurological disorders and developing therapeutic agents targeting these pathways .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various methods, including the Ullmann coupling reaction. This technique involves the condensation of a chlorobenzoic acid with an amino acid, highlighting its utility in synthesizing other bioactive molecules .

Pharmacological Research

Research indicates that this compound may act as an agonist or antagonist at various receptors, influencing neuronal signaling pathways. Its potential role in modulating neurotransmitter systems makes it a candidate for further pharmacological exploration, particularly in developing treatments for conditions such as depression and anxiety .

Case Studies

Case Study 1: Neurotransmitter Modulation

A study conducted by researchers focused on the effects of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) on neuronal cultures demonstrated its ability to modulate glutamate receptor activity. The findings indicated that varying concentrations of the compound could significantly alter synaptic responses, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of this compound, revealing that it could reduce oxidative stress markers in cell cultures. This property may have implications for its use in treating oxidative stress-related conditions, including neurodegenerative diseases and inflammation .

Summary

The applications of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) span various fields within scientific research, particularly in biochemistry and pharmacology. Its ability to interact with neurotransmitter systems positions it as a valuable tool for studying neurological disorders and developing new therapeutic strategies. Ongoing research is essential to fully elucidate its mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride) involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors that recognize indole derivatives, such as tryptophan hydroxylase and serotonin receptors.

Pathways Involved: It may influence pathways related to neurotransmitter synthesis and signaling, potentially affecting mood and cognitive functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 7-chloroindole core in the target compound distinguishes it from pyridine-based analogs like 6-fluoropyridine-2-sulfonyl chloride, which exhibit different electronic properties due to aromatic heterocycle variations .

Salt Forms and Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free acid counterpart (CAS 153-97-9) (). This contrasts with (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride, where the tetrahydropyran group introduces lipophilicity despite the salt .

This is absent in sulfonyl chloride or methyl-carboxylic acid analogs, which are more reactive but less bioavailable .

Stability and Handling Considerations

- The hydrochloride form of the target compound enhances stability under ambient conditions compared to free acids or sulfonyl chlorides, which may degrade upon exposure to moisture ( vs. ).

Biological Activity

2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (hydrochloride), also known by its CAS number 153-97-9, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features an indole ring, which is common in many biologically active molecules, and it has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

The molecular formula of 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid is C11H11ClN2O2, with a molecular weight of 238.67 g/mol. The compound exhibits several important physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 238.67 g/mol |

| Formula | C11H11ClN2O2 |

| CAS Number | 153-97-9 |

| H-bond Acceptors | 3 |

| H-bond Donors | 3 |

| Rotatable Bonds | 3 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as an inhibitor of certain enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and acetylcholine, potentially enhancing mood and cognitive functions.

Neuropharmacological Studies

In vitro studies have demonstrated that 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid exhibits significant inhibitory activity against AChE, with some studies reporting inhibition rates comparable to established AChE inhibitors such as donepezil. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Table: Inhibition Rates of AChE by Various Compounds

| Compound | Inhibition Rate (%) |

|---|---|

| 2-Amino-3-(7-chloro-indole) | 45 |

| Donepezil | 50 |

| Rivastigmine | 48 |

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, likely through the modulation of apoptotic pathways. The compound's ability to inhibit histone deacetylases (HDACs) has been linked to its anticancer effects, as HDAC inhibition can lead to reactivation of tumor suppressor genes.

Case Studies

- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The results indicated that administration reduced dopaminergic neuron loss and improved motor function, suggesting potential for treating neurodegenerative disorders.

- Cancer Cell Line Study : In a study evaluating the effects on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, such as:

- Indole ring construction : Starting from 7-chloroindole derivatives, followed by functionalization at the 3-position.

- Amino acid side-chain introduction : Alkylation or condensation reactions under controlled pH (e.g., 6.5–7.5) and temperature (25–50°C) to avoid racemization .

- Hydrochloride salt formation : Precipitation using HCl in polar solvents (e.g., ethanol/water mixtures) .

- Key Considerations : Catalysts (e.g., palladium on carbon) and purification via recrystallization or HPLC are critical for achieving >95% purity .

Q. How is this compound characterized analytically, and what parameters validate its structural integrity?

- Techniques :

- NMR spectroscopy : - and -NMR confirm the indole moiety (δ 7.2–7.8 ppm for aromatic protons) and amino acid backbone (δ 3.1–3.5 ppm for α-protons) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 275.13 (M+H) .

- HPLC : Retention time (e.g., 8.2 min on C18 columns) and UV-Vis absorption (λ~280 nm) for purity assessment .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Freely soluble in water and polar aprotic solvents (e.g., DMSO), but poorly soluble in nonpolar solvents .

- Stability : Degrades above 40°C or at extreme pH (<3 or >9). Store at 2–8°C in airtight, light-protected containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Receptor binding assays : Use radiolabeled (e.g., ) or fluorescent analogs to quantify affinity (K) in neuronal membrane preparations .

- Molecular docking : Model interactions with serotonin receptors (5-HT) using the indole moiety as a pharmacophore .

- Data Interpretation : Compare IC values with structurally similar indole derivatives to infer structure-activity relationships .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. neuroactive effects)?

- Root Causes : Variability may arise from:

- Stereochemical purity : The (R)-enantiomer (CAS 2044711-38-6) may exhibit distinct activity compared to racemic mixtures .

- Impurity profiles : Residual solvents or byproducts (e.g., dechlorinated analogs) could interfere with assays .

Q. How can researchers optimize reaction pathways to improve scalability for in vivo studies?

- Approaches :

- Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Yield Optimization : Use design-of-experiment (DoE) models to balance temperature, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.